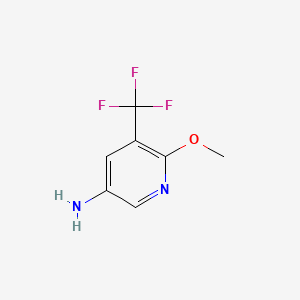

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Overview

Description

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1211584-76-7 . It has a molecular weight of 192.14 . The IUPAC name for this compound is 6-methoxy-5-(trifluoromethyl)-3-pyridinylamine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The InChI code for “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is 1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Trifluoromethylpyridines, including “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Applications in Chemical Synthesis and Material Science

Advanced Oxidation Processes for Environmental Remediation : Nitrogen-containing compounds, including various amines, are key targets for advanced oxidation processes aiming to address persistent organic pollutants. The effectiveness of amine-functionalized sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies demonstrates the relevance of nitrogen-containing functional groups in environmental science. These compounds show promise in water treatment technologies, potentially aligning with the functional groups present in "6-Methoxy-5-(trifluoromethyl)pyridin-3-amine" (Ateia et al., 2019).

Catalysis and Organic Reactions : Heterocyclic compounds, particularly those incorporating pyridine rings, are crucial in the development of catalytic systems for C-N bond-forming reactions. These reactions are fundamental in synthesizing pharmaceuticals, agrochemicals, and other nitrogen-containing organic molecules. The advancements in recyclable copper catalyst systems underscore the importance of such structures in sustainable chemical synthesis (Kantam et al., 2013).

Biomedical and Pharmaceutical Research

- Drug Discovery and Medicinal Chemistry : The structural features of heterocyclic compounds, including pyridine derivatives, are central to the discovery and development of new therapeutic agents. These structures are often part of the core scaffolding in drugs due to their ability to interact with biological targets. For instance, the review on quinoline derivatives as corrosion inhibitors also points to the broader applicability of such heterocycles in medicinal chemistry, emphasizing their role in the development of anti-corrosive materials and potentially pharmacologically active compounds (Verma et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-methoxy-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFNQSHZCUHVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.